molecular formula C19H24FN3O4 B2821080 Methyl 4-((1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamido)methyl)piperidine-1-carboxylate CAS No. 1234939-49-1

Methyl 4-((1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamido)methyl)piperidine-1-carboxylate

Cat. No.: B2821080
CAS No.: 1234939-49-1
M. Wt: 377.416
InChI Key: QWKKPIVSMBVOHA-UHFFFAOYSA-N
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Description

Methyl 4-((1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamido)methyl)piperidine-1-carboxylate is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a piperidine ring, a pyrrolidine ring, and a fluorophenyl group, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamido)methyl)piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The initial step often involves the synthesis of the pyrrolidine ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions, where a fluorinated benzene derivative reacts with a suitable nucleophile.

    Amidation Reaction: The carboxamide group is formed through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.

    Piperidine Ring Formation: The piperidine ring is synthesized through cyclization reactions, often involving the use of strong bases or acids to facilitate ring closure.

    Esterification: The final step involves esterification to introduce the methyl ester group, usually achieved by reacting the carboxylic acid with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Oxidized derivatives such as carboxylic acids and ketones.

    Reduction: Reduced products like alcohols and amines.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound can be used to study the interactions between small molecules and biological macromolecules. Its fluorophenyl group is particularly useful for probing binding sites in proteins and enzymes.

Medicine

In medicinal chemistry, Methyl 4-((1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamido)methyl)piperidine-1-carboxylate is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in the target protein. The amide and ester groups may participate in hydrogen bonding, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-((1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamido)methyl)piperidine-1-carboxylate
  • Methyl 4-((1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxamido)methyl)piperidine-1-carboxylate
  • Methyl 4-((1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamido)methyl)piperidine-1-carboxylate

Uniqueness

Compared to its analogs, Methyl 4-((1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamido)methyl)piperidine-1-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance metabolic stability and improve the compound’s pharmacokinetic properties, making it a valuable candidate for drug development.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

methyl 4-[[[1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O4/c1-27-19(26)22-8-6-13(7-9-22)11-21-18(25)14-10-17(24)23(12-14)16-4-2-15(20)3-5-16/h2-5,13-14H,6-12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKKPIVSMBVOHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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